Carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, phenylmethyl ester
Description
Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, has the chemical formula H2NCOOH . It can be synthesized by reacting ammonia (NH3) with carbon dioxide (CO2) at very low temperatures, resulting in the formation of ammonium carbamate [NH4]+[NH2CO2]−. The compound is stable only up to approximately 250 K (−23 °C), beyond which it decomposes into ammonia and carbon dioxide. The solid form of carbamic acid consists of dimers, with two molecules connected by hydrogen bonds between the carboxyl groups (–COOH) .
Synthesis Analysis
Carbamic acid can be obtained through the reaction of ammonia and carbon dioxide at low temperatures. The resulting ammonium carbamate further contributes to the formation of carbamic acid .
Molecular Structure Analysis
Carbamic acid is a planar molecule. Unlike most amines, the H2N− group of carbamic acid cannot be protonated to an ammonium group (H3N+−). The zwitterionic form (H3N+−COO−) is highly unstable and readily decomposes into ammonia and carbon dioxide. Although it shares some characteristics with amino acids, the direct attachment of the carboxyl group (–COOH) to the nitrogen atom sets it apart from typical amino acids .
Chemical Reactions Analysis
Carbamic acid can undergo deprotonation to yield a carbamate anion (RR′NCOO−), which forms relatively stable salts. Carbamate esters, such as methyl carbamate (H2N−C(=O)−OCH3), are also derivatives of carbamic acid .
Properties
IUPAC Name |
benzyl N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-2-13(9-15,10-16)14-12(17)18-8-11-6-4-3-5-7-11/h3-7,15-16H,2,8-10H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSRFAGFZCGQQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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